molecular formula C11H8BrN3O B11948102 5-Bromo-N-(2-pyridinyl)nicotinamide

5-Bromo-N-(2-pyridinyl)nicotinamide

Cat. No.: B11948102
M. Wt: 278.10 g/mol
InChI Key: UZKASTWAQNSTBX-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-pyridinyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and a pyridinyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2-pyridinyl)nicotinamide typically involves the reaction of 5-bromonicotinic acid with 2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2-pyridinyl)nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

5-Bromo-N-(2-pyridinyl)nicotinamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-pyridinyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridinyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(3-pyridinyl)nicotinamide
  • 5-Bromo-N-(2-ethylphenyl)nicotinamide
  • 5-Bromo-N-(2-ethoxyphenyl)nicotinamide

Uniqueness

5-Bromo-N-(2-pyridinyl)nicotinamide is unique due to the specific positioning of the bromine atom and the pyridinyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H8BrN3O

Molecular Weight

278.10 g/mol

IUPAC Name

5-bromo-N-pyridin-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H8BrN3O/c12-9-5-8(6-13-7-9)11(16)15-10-3-1-2-4-14-10/h1-7H,(H,14,15,16)

InChI Key

UZKASTWAQNSTBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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